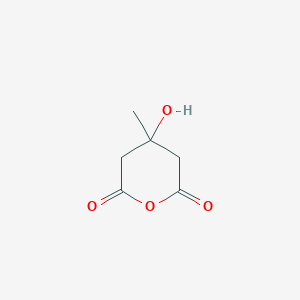

3-Hydroxy-3-methylglutaric anhydride

Übersicht

Beschreibung

Cloticasonepropionat ist ein synthetisches Glukokortikoid, das hauptsächlich wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt wird. Es wird häufig zur Behandlung von Asthma, allergischer Rhinitis und verschiedenen Hauterkrankungen verwendet. Die Verbindung ist bekannt für ihre hohe Potenz und Selektivität für den Glukokortikoidrezeptor, wodurch sie die Entzündung und die Immunreaktionen effektiv reduziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cloticasonepropionat umfasst mehrere Schritte, beginnend mit einem steroidalen Vorläufer. Eine gängige Methode beinhaltet die Fluorierung eines steroidalen Rückgrats, gefolgt von der Einführung einer Propionatgruppe. Der Prozess umfasst typischerweise die folgenden Schritte:

Fluorierung: Einführung von Fluoratomen an bestimmten Positionen des steroidalen Rückgrats.

Hydroxylierung: Addition von Hydroxylgruppen an die steroidale Struktur.

Veresterung: Bildung des Propionate-Esters durch Reaktion des hydroxylierten Steroids mit Propionsäure oder deren Derivaten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cloticasonepropionat beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Reaktordesign: Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cloticasonepropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.

Reduktion: Reduktion von Ketonen oder Aldehyden zurück zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogenierungsmittel oder Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Cloticasonepropionat, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Cloticasonepropionat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung der steroidalen Chemie und synthetischen Methoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

Medizin: Ausführlich untersucht auf seine therapeutische Wirkung bei der Behandlung von entzündlichen und Autoimmunerkrankungen.

Industrie: Verwendung bei der Entwicklung von pharmazeutischen Formulierungen und Arzneimittelverabreichungssystemen

Wirkmechanismus

Cloticasonepropionat übt seine Wirkungen aus, indem es an den Glukokortikoidrezeptor bindet, eine Art von Kernrezeptor. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er mit bestimmten DNA-Sequenzen interagiert, um die Transkription von Zielgenen zu regulieren. Dies führt zur Unterdrückung proinflammatorischer Zytokine und zur Induktion von entzündungshemmenden Proteinen. Die Verbindung hemmt auch die Aktivität verschiedener Immunzellen, wie z. B. T-Zellen und Makrophagen, wodurch Entzündungen und Immunreaktionen reduziert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cloticasone propionate involves several steps, starting from a steroidal precursor. One common method involves the fluorination of a steroidal backbone, followed by the introduction of a propionate group. The process typically includes the following steps:

Fluorination: Introduction of fluorine atoms at specific positions on the steroidal backbone.

Hydroxylation: Addition of hydroxyl groups to the steroidal structure.

Esterification: Formation of the propionate ester by reacting the hydroxylated steroid with propionic acid or its derivatives.

Industrial Production Methods

Industrial production of cloticasone propionate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.

Purification: Multiple purification steps, including crystallization and chromatography, to remove impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cloticasone propionate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of cloticasone propionate, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Cloticasone propionate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal chemistry and synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Used in the development of pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Cloticasone propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound also inhibits the activity of various immune cells, such as T cells and macrophages, thereby reducing inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluticasonfuroat: Ein weiteres synthetisches Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Budesonid: Ein Glukokortikoid, das zur Behandlung von Asthma und chronisch-entzündlicher Darmerkrankung eingesetzt wird.

Mometasonfuroat: Wird wegen seiner entzündungshemmenden Wirkung zur Behandlung von Hauterkrankungen und allergischer Rhinitis eingesetzt

Einzigartigkeit

Cloticasonepropionat ist einzigartig aufgrund seiner hohen Selektivität für den Glukokortikoidrezeptor und seiner starken entzündungshemmenden Wirkung. Es hat ein günstiges pharmakokinetisches Profil mit geringer systemischer Absorption bei topischer oder inhalativer Anwendung, wodurch das Risiko systemischer Nebenwirkungen reduziert wird .

Eigenschaften

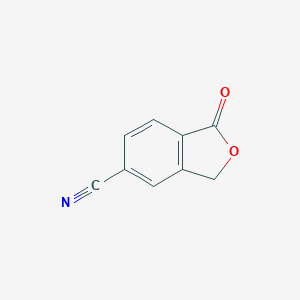

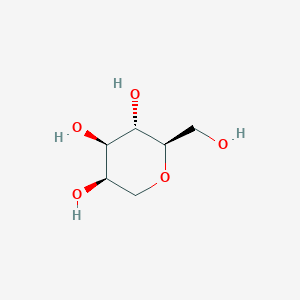

IUPAC Name |

4-hydroxy-4-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOCHZAKVUAJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412429 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34695-32-4 | |

| Record name | 4-hydroxy-4-methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)